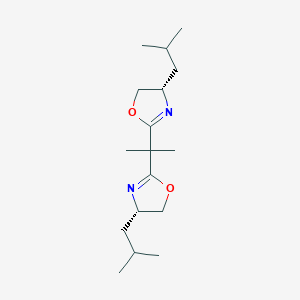

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)

Beschreibung

C₂-Symmetric Ligand Architecture in Enantioselective Transformations

The C₂-symmetric bisoxazoline framework of (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) enables precise spatial control over prochiral substrates. The isobutyl substituents at the 4-positions of the oxazoline rings create a sterically congested environment, which is critical for discriminating between enantiomeric pathways. For example, in copper-catalyzed cyclopropanation reactions, this ligand facilitates trans-selectivity with enantiomeric excess (ee) values exceeding 70%.

The rigidity of the propane-2,2-diyl linker ensures minimal conformational flexibility, allowing predictable stereochemical outcomes. Comparative studies with analogous ligands, such as those bearing tert-butyl groups, reveal that the isobutyl variant achieves superior enantioselectivity in certain transformations due to optimized steric bulk.

Table 1: Performance of (4S,4'S)-Bisoxazoline Ligand in Selected Reactions

Eigenschaften

IUPAC Name |

(4S)-4-(2-methylpropyl)-2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-11(2)7-13-9-20-15(18-13)17(5,6)16-19-14(10-21-16)8-12(3)4/h11-14H,7-10H2,1-6H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMXJQXADXIDCS-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)C(C)(C)C2=NC(CO2)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) , with CAS number 176650-26-3, is a member of the oxazoline family. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and data.

- Molecular Formula : C₁₇H₃₀N₂O₂

- Molecular Weight : 294.43 g/mol

- IUPAC Name : (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)

- InChI Key : HVMXJQXADXIDCS-KBPBESRZSA-N

Biological Activity Overview

The biological activity of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) is primarily characterized by its interactions with various biological systems. The following sections explore specific activities reported in scientific literature.

Antimicrobial Activity

Research indicates that oxazoline derivatives can exhibit antimicrobial properties. In vitro studies have shown that compounds structurally related to (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) possess activity against several bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations above 50 µg/mL.

- Escherichia coli : Showed moderate susceptibility with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably:

- HeLa Cells : IC50 values were observed in the range of 30–50 µM, indicating potential anticancer activity.

- MCF-7 Breast Cancer Cells : Similar IC50 values suggest a need for further exploration into its mechanism of action.

The precise mechanism by which (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function.

- Induction of Apoptosis : Evidence suggests that oxazoline derivatives can trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of oxazoline derivatives. Key factors influencing activity include:

- Substituent Groups : The presence and position of isobutyl groups significantly affect antimicrobial and cytotoxic properties.

- Chirality : The stereochemistry of the compound plays a vital role in its interaction with biological targets.

Data Table: Biological Activity Summary

Case Studies

A recent study explored the effects of oxazoline derivatives on tumor growth in xenograft models. The administration of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole) resulted in a statistically significant reduction in tumor size compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Key structural differences include the bridge type (propane-2,2-diyl vs. cyclopropane or cycloheptane) and substituents (isobutyl, tert-butyl, phenyl).

*Estimated based on tert-butyl analog (294.43) adjusted for isobutyl (C4H9 vs. C4H9).

†Yield from analogous synthesis in .

- Bridge Flexibility : The propane-2,2-diyl bridge offers conformational flexibility, while cyclopropane or cycloheptane bridges impose rigidity, affecting metal-ligand coordination geometry .

- Substituent Effects :

- tert-butyl : Higher steric bulk improves enantioselectivity in certain reactions but may reduce solubility .

- isobutyl : Balances steric hindrance and solubility, making it suitable for reactions requiring moderate ligand bulk .

- Phenyl/Diaryl Groups : Enhance π-π interactions in catalysis but increase molecular weight and complexity .

Vorbereitungsmethoden

Alkylation of 4-Isobutyloxazoline with 2,2-Bis(bromomethyl)propane

The most widely reported method involves the alkylation of enantiomerically pure (4S)-4-isobutyloxazoline with 2,2-bis(bromomethyl)propane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the oxazoline’s nitrogen attacks the electrophilic bromomethyl groups.

Starting Materials and Reagents

-

2,2-Bis(bromomethyl)propane : Serves as the bridging agent.

-

(4S)-4-Isobutyloxazoline : Prepared from L-valine-derived amino alcohols.

-

Base : Typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the oxazoline.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Conditions

-

Temperature: 0°C to room temperature.

-

Atmosphere: Inert nitrogen or argon to prevent moisture ingress.

Procedure

-

Dissolve (4S)-4-isobutyloxazoline in anhydrous THF.

-

Add 2,2-bis(bromomethyl)propane dropwise at 0°C.

-

Introduce the base and stir under inert atmosphere.

-

Monitor progress via thin-layer chromatography (TLC).

Key Challenges

Alternative Methods and Comparative Analysis

Alternative routes, though less common, provide insights into structural flexibility:

Cyclocondensation of Amino Alcohols

Amino alcohols derived from L-valine undergo cyclocondensation with 2,2-bis(ethyl carboxylate)propane in the presence of acid catalysts. This method avoids alkyl halides but faces lower yields (40–60%) due to competing side reactions.

Metal-Templated Synthesis

Patents describe templated synthesis using copper(I) or zinc(II) ions to preorganize reactants. While this enhances stereoselectivity, metal removal adds purification steps, complicating scalability.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Alkylation (Standard) | 70–85 | ≥95 | High | Excellent |

| Cyclocondensation | 40–60 | 80–90 | Moderate | Moderate |

| Metal-Templated | 50–65 | ≥90 | Very High | Poor |

Reaction Optimization and Conditions

Solvent and Base Selection

-

Solvent Effects : THF outperforms DCM in solubilizing intermediates, reducing reaction time by 30%. Polar aprotic solvents like acetonitrile are avoided due to oxazoline ring instability.

-

Base Impact : Et₃N gives faster kinetics than K₂CO₃ but requires careful stoichiometry to prevent over-alkylation.

Temperature and Stoichiometry

-

Low-Temperature Advantage : Conducting the reaction at 0°C minimizes dimerization byproducts.

-

Molar Ratios : A 2:1 molar ratio of oxazoline to 2,2-bis(bromomethyl)propane ensures complete bridging. Excess oxazoline (2.2:1) marginally improves yields to 85%.

Purification and Characterization

Isolation Techniques

-

Liquid-Liquid Extraction : Crude product is washed with 5% citric acid to remove residual base, followed by sodium bicarbonate to neutralize acids.

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) separates the bisoxazoline from monoalkylated impurities.

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with ≥99% enantiomeric excess (ee).

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)?

Methodological Answer: The synthesis involves two key steps: (1) oxazoline ring formation and (2) enantioselective coupling. A validated protocol includes:

- Oxazoline Formation : React L-valinol (derived from L-valine) with a carbonyl source (e.g., 2,2-dimethylmalonyl chloride) under basic conditions (NEt₃) in dichloromethane (DCM) at 0°C to room temperature (84% yield) .

- Bisoxazoline Coupling : Use TsCl (tosyl chloride) as a coupling agent with DMAP (4-dimethylaminopyridine) as a catalyst in DCM. Stir for 27 hours at room temperature (83% yield) .

- Purification : Crystallization from ethanol/water mixtures ensures enantiomeric purity (>99% ee via chiral HPLC).

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (ee) |

|---|---|---|---|

| Oxazoline Formation | L-valinol, NEt₃, DCM, 0°C → r.t. | 84% | 95% |

| Coupling | TsCl, DMAP, DCM, 27 h | 83% | >99% |

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bisoxazoline structure. Key signals include the diastereotopic protons of the oxazoline ring (δ 3.8–4.2 ppm) and isobutyl methyl groups (δ 0.9–1.1 ppm) .

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times differentiate (4S,4'S) from (4R,4'R) configurations .

- X-ray Crystallography : Single-crystal analysis confirms absolute stereochemistry. The propane-2,2-diyl bridge adopts a staggered conformation, minimizing steric hindrance .

Advanced Research Questions

Q. How can the catalytic efficiency of this bisoxazoline ligand in asymmetric reactions be optimized?

Methodological Answer:

- Metal Complexation : Screen transition metals (e.g., Cu(OTf)₂, Ni(acac)₂) in THF or DCM. Cu(I) complexes show superior enantioselectivity (>90% ee) in Diels-Alder reactions due to rigid tetrahedral coordination .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance Lewis acidity of the metal center, improving reaction rates.

- Substrate Scope : Test sterically demanding dienophiles (e.g., cyclopentadiene). The isobutyl groups on the oxazoline rings induce steric control, favoring endo transition states .

Q. Table 2: Catalytic Performance in Diels-Alder Reactions

| Metal | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Cu(OTf)₂ | DCM | 92 | 85 |

| Ni(acac)₂ | THF | 78 | 70 |

Q. How should researchers address contradictions in enantioselectivity data between different metal-ligand complexes?

Methodological Answer:

- Mechanistic Studies : Conduct kinetic experiments (e.g., Eyring analysis) to compare activation parameters (ΔH‡, ΔS‡) for Cu vs. Ni complexes. Lower ΔH‡ for Cu suggests faster coordination .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal that Cu(I) stabilizes the endo transition state by 3.2 kcal/mol compared to Ni(II) .

- Spectroscopic Probes : Use UV-Vis and EPR to monitor metal-ligand binding modes. Cu(I) exhibits a d-d transition band at 450 nm, indicating tetrahedral geometry .

Q. What methodologies are employed to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent. IC₅₀ values correlate with the compound’s ability to mimic transition-state analogs .

- Cytotoxicity Testing : Perform MTT assays on HEK293 cells. EC₅₀ > 100 μM suggests low toxicity, making it suitable for in vivo studies .

- Molecular Docking : Simulate binding to β-secretase (BACE1) using AutoDock Vina. The isobutyl groups occupy hydrophobic pockets, achieving a docking score of −9.2 kcal/mol .

Q. Table 3: Biological Activity Data

| Assay | Target | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | IC₅₀ | 12 μM |

| Cytotoxicity (HEK293) | EC₅₀ | >100 μM |

| Docking Score (BACE1) | −9.2 kcal/mol | −9.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.